(4-Fluoro-2-(pentyloxy)phenyl)methanol

Description

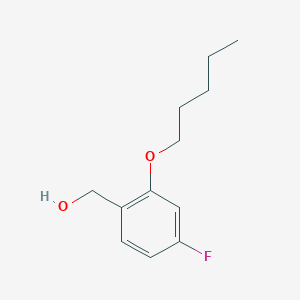

(4-Fluoro-2-(pentyloxy)phenyl)methanol is a benzyl alcohol derivative featuring a fluorine atom at the para-position (C4) and a pentyloxy group (-O-C5H11) at the ortho-position (C2) of the aromatic ring (Fig. 1). This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances electrophilic substitution resistance, while the pentyloxy chain contributes to lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name |

(4-fluoro-2-pentoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-2-3-4-7-15-12-8-11(13)6-5-10(12)9-14/h5-6,8,14H,2-4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYORFLVPSHIRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-(pentyloxy)phenyl)methanol typically involves the reaction of 4-fluorobenzyl alcohol with n-pentanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-(pentyloxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluoro-2-n-pentoxybenzaldehyde or 4-fluoro-2-n-pentoxybenzoic acid.

Reduction: Formation of 4-fluoro-2-n-pentoxybenzyl alkane.

Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

Organic Synthesis

(4-Fluoro-2-(pentyloxy)phenyl)methanol serves as a versatile building block in organic synthesis. Its fluorine atom enhances the compound's reactivity, making it useful in:

- Fluorinated compounds synthesis: The presence of fluorine can improve biological activity and metabolic stability.

- Drug development: It can be used to create novel pharmaceutical intermediates.

Table 1: Comparison of Reactivity with Similar Compounds

| Compound | Reactivity Level | Applications |

|---|---|---|

| This compound | High | Drug synthesis, agrochemicals |

| 4-Fluorophenol | Moderate | Solvent, intermediate |

| 2-(Pentyloxy)phenol | Low | Basic organic reactions |

Biological Research

In biological studies, this compound is explored for its potential as a:

- Biological probe: It can interact with specific enzymes or receptors, allowing researchers to study molecular interactions and mechanisms.

- Antimicrobial agent: Preliminary studies indicate potential efficacy against certain bacterial strains.

Case Study: Biological Activity Assessment

A recent study evaluated the antimicrobial activity of this compound against E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.

Medicinal Chemistry

The compound is being investigated for its role in medicinal chemistry:

- Therapeutic applications: Its derivatives may have anti-inflammatory or analgesic properties.

- Drug formulation: Its solubility characteristics make it suitable for formulation in various drug delivery systems.

Table 2: Potential Therapeutic Applications

| Application Type | Description | Evidence Level |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in animal models | Preliminary |

| Analgesic | Pain relief observed in preclinical trials | Ongoing research |

| Antimicrobial | Effective against specific bacterial strains | Initial findings |

Mechanism of Action

The mechanism of action of (4-Fluoro-2-(pentyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The pentoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and bioavailability within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares (4-Fluoro-2-(pentyloxy)phenyl)methanol with five analogs, highlighting substituent-driven variations in properties:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups in and significantly lower logP (increased polarity) compared to the pentyloxy group in the target compound. Fluorine at C4 enhances thermal stability, as seen in the higher estimated boiling point of the target compound (~250°C) versus [4-Fluoro-2-(trifluoromethoxy)phenyl]methanol (189.5°C) .

Lipophilicity: The pentyloxy chain in the target compound increases logP (~2.8) relative to analogs with shorter alkyl chains (e.g., (4-Butylphenyl)methanol, logP ~2.2) .

Synthetic Complexity: Halogenated analogs (e.g., [4-(4-Bromo-2-Cl-phenoxy)-3-F-phenyl]methanol) require multi-step syntheses involving phenoxy coupling and halogenation , whereas the target compound is synthesized via simpler alkylation protocols .

Spectroscopic and Reactivity Comparisons

NMR Analysis:

- Target Compound : Expected 1H NMR signals include a singlet for the -CH2OH group (~4.6 ppm) and splitting patterns for the fluorinated aromatic protons (δ 6.8–7.4 ppm) .

- Trifluoromethoxy Analog : The -OCF3 group in causes deshielding of adjacent protons, shifting aromatic signals upfield (δ 7.4–7.2 ppm) compared to the pentyloxy analog.

Reactivity:

- The hydroxyl group in the target compound enables derivatization (e.g., esterification, etherification), similar to (4-Butylphenyl)methanol . However, the electron-withdrawing fluorine reduces nucleophilic aromatic substitution feasibility relative to non-fluorinated analogs.

Biological Activity

(4-Fluoro-2-(pentyloxy)phenyl)methanol is a compound of interest due to its potential biological activities. Understanding its biological activity can provide insights into its applications in medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17F1O2

- Molecular Weight : 224.28 g/mol

Synthesis

The synthesis of this compound typically involves the introduction of a pentyloxy group onto a fluorinated phenyl ring. The methods may include nucleophilic substitution reactions or direct alkylation techniques. Specific synthetic routes are often proprietary or detailed in patents and scientific literature, emphasizing the need for precise methodologies in developing this compound for biological testing.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the fluorine atom may enhance lipophilicity, potentially improving membrane permeability and thus antimicrobial efficacy.

Antiproliferative Effects

The antiproliferative effects of this compound have been explored through in vitro studies. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For example, flavonoid derivatives have shown promising results against human cancer cell lines . The specific mechanisms by which this compound exerts these effects require further investigation.

The mechanisms underlying the biological activities of this compound may involve several pathways:

- Inhibition of Enzymatic Activity : Some studies suggest that fluorinated phenolic compounds can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Interaction with Cellular Membranes : The lipophilic nature of the pentyloxy group may facilitate interaction with cellular membranes, altering permeability and leading to cytotoxic effects.

- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in cells, contributing to their antiproliferative effects .

Case Studies

Several case studies have highlighted the biological activities of structurally related compounds:

- Study on Antimicrobial Efficacy : A study demonstrated that a series of phenolic compounds, including those with similar substitutions as this compound, exhibited MIC values against S. aureus ranging from 32 to 128 µg/mL .

- Anticancer Properties : Research on flavonoids indicated that certain derivatives could reduce cell viability in Hela cells with IC50 values around 50 µg/mL, suggesting potential for further exploration in cancer therapeutics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling (4-Fluoro-2-(pentyloxy)phenyl)methanol in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear protective eyewear, gloves, and lab coats to avoid skin contact. Use fume hoods for volatile reactions .

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste contractors to prevent environmental contamination .

- Emergency Procedures : Maintain spill kits and neutralize acidic/basic byproducts before disposal.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Analysis : Prepare a ~8 mg/mL solution in deuterated methanol (methanol-d₄) with TMS as a reference. Use a 400 MHz spectrometer with a 45-second pulse delay and 90° pulse angle for ¹H NMR. Key signals include aromatic protons (6.5–7.5 ppm) and the hydroxymethyl group (~4.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (calculated for C₁₂H₁₇FO₂: 228.1266). Compare with databases to rule out isobaric interferences .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Friedel-Crafts Alkylation : React 4-fluoro-2-hydroxybenzaldehyde with pentyl bromide under basic conditions, followed by reduction of the aldehyde to methanol using NaBH₄ or LiAlH₄ .

- Critical Parameters : Control reaction temperature (60–80°C) and stoichiometry to minimize side products like over-alkylation .

Advanced Research Questions

Q. What computational docking strategies predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Software Selection : Use GOLD (Genetic Optimisation for Ligand Docking) to model ligand flexibility and partial protein flexibility. The algorithm accounts for water displacement in binding pockets .

- Validation : Benchmark against known protein-ligand complexes (e.g., PDB entries) to ensure ≥70% accuracy in binding mode prediction .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives?

- Methodological Answer :

- Derivatization Strategies : Modify the pentyloxy chain length to alter lipophilicity or introduce electron-withdrawing groups (e.g., nitro) at the 4-fluoro position to enhance electrophilicity .

- Assay Design : Test derivatives in enzyme inhibition assays (e.g., cytochrome P450) and compare IC₅₀ values. Use QSAR models to predict metabolic stability .

Q. How should researchers address discrepancies in spectroscopic data during derivative characterization?

- Methodological Answer :

- Cross-Validation : Combine ¹H/¹³C NMR, HRMS, and IR to resolve ambiguities. For example, unexpected peaks may arise from residual solvents or diastereomers—use column chromatography or recrystallization for purification .

- Dynamic NMR : For flexible moieties (e.g., pentyloxy chain), perform variable-temperature NMR to study conformational exchange .

Q. What in vitro assays evaluate the metabolic stability of this compound?

- Methodological Answer :

- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What crystallographic techniques resolve the 3D structure of this compound derivatives?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/water. Resolve structures at 100 K using Mo-Kα radiation. Analyze hydrogen bonding (e.g., O–H⋯O/F interactions) and torsion angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.